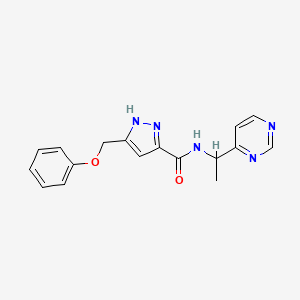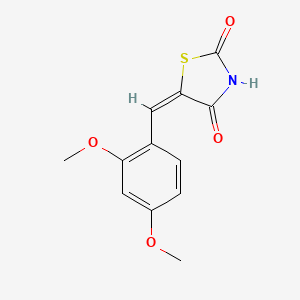![molecular formula C16H10Cl2N2OS B5978664 (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5978664.png)
(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a benzylidene group, a dichlorophenyl group, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated benzylidene groups.
Substitution: Substituted thiazolone derivatives with new functional groups.
Applications De Recherche Scientifique
(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-benzylidene-2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one: Similar structure with a different substitution pattern on the phenyl ring.
(5Z)-5-benzylidene-2-[(2,3-difluorophenyl)amino]-1,3-thiazol-4(5H)-one: Fluorine substituents instead of chlorine.
(5Z)-5-benzylidene-2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one: Different positions of chlorine substituents on the phenyl ring.
Uniqueness
The uniqueness of (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dichlorophenyl group at the 2,3-positions may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
IUPAC Name |
(5Z)-5-benzylidene-2-(2,3-dichlorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-4-8-12(14(11)18)19-16-20-15(21)13(22-16)9-10-5-2-1-3-6-10/h1-9H,(H,19,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHPXBTCADKIW-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Benzylspiro[14,15,16,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one](/img/structure/B5978596.png)
![[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate](/img/structure/B5978597.png)
![4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5978612.png)
![5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B5978617.png)
![N-(2-hydroxy-2-phenylethyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5978623.png)
![N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide](/img/structure/B5978628.png)
![3-Benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5978630.png)
![N-{4-[(diphenylacetyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B5978634.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B5978639.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B5978660.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5978672.png)

![1-(cyclohexylmethyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5978688.png)
